molecular formula C19H18F3N3OS B11053290 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea

Cat. No. B11053290
M. Wt: 393.4 g/mol
InChI Key: MXIRYBKJWGCJOI-UHFFFAOYSA-N
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Description

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features a thiazole ring, a phenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Phenyl Isocyanate: The thiazole derivative is then reacted with phenyl isocyanate to form the urea linkage.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts like palladium or platinum.

Scientific Research Applications

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to the biological activity of the thiazole ring.

    Material Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenyl group may contribute to binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

The uniqueness of this compound lies in its combination of a thiazole ring, phenyl group, and trifluoromethyl group, which imparts distinct chemical and biological properties.

properties

Molecular Formula

C19H18F3N3OS

Molecular Weight

393.4 g/mol

IUPAC Name

1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C19H18F3N3OS/c1-18(2)12-23-17(27-18)25(16(26)24-14-8-4-3-5-9-14)15-10-6-7-13(11-15)19(20,21)22/h3-11H,12H2,1-2H3,(H,24,26)

InChI Key

MXIRYBKJWGCJOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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